molecular formula C7H9N3S B1348696 (6-Methyl-pyridin-2-yl)-thiourea CAS No. 49600-34-2

(6-Methyl-pyridin-2-yl)-thiourea

Cat. No. B1348696
CAS RN: 49600-34-2
M. Wt: 167.23 g/mol
InChI Key: LEWSYNYKTYXRHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a compound with a similar structure, “(6-methyl-pyridin-2-ylamino)-acetic acid”, was synthesized through a rapid and straightforward reaction of 2-amino-6-methylpyridine with chloroacetic acid . Another study reported the synthesis of complexes of Cu(II) with 2-amino-6-methylpyridine .


Molecular Structure Analysis

The molecular structure of related compounds such as “2-Amino-6-methylpyridine” and “(6-Methylpyridin-2-yl)methanamine” have been analyzed . For instance, a study reported the structural analysis of a complex of Cu(II) with 2-amino-6-methylpyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as “2-Amino-6-methylpyridine” and “(6-Methylpyridin-2-yl)methanamine” have been reported .

Scientific Research Applications

  • Antibacterial Activity Enhancement

    • Summary: A study synthesized two new complexes, Cu(II)-2-amino-6-methylpyridine and Cu(II)-(6-methyl-pyridin-2-ylamino)-acetic acid, to investigate the effect of polarity, active groups, and complexation on antibacterial activity .
    • Method: The novel ligand, (6-methyl-pyridin-2-ylamino)-acetic acid, was synthesized through the rapid reaction of 2-amino-6-methylpyridine with chloroacetic acid . The complexes were prepared from the reaction of CuCl2·2H2O and the ligands in methanol .
    • Results: The complex [Cu((6-methyl-pyridin-2-ylamino)-acetic acid)2]Cl2·H2O showed the highest antibacterial activity .
  • Nonlinear Optical Properties

    • Summary: A novel azo dye compound, Ethyl (E)-4- ( (5-hydroxy-3,4-bis (hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), was synthesized and its nonlinear optical (NLO) properties were studied .
    • Method: The EAB compound was synthesized by the coupling reaction and characterized by FT-IR, 1 H-and 13 C-NMR, Mass, and UV–visible spectroscopies . The NLO properties were studied using a continuous wave laser beam .
    • Results: The compound generated diffraction patterns which were used together with Z-scan techniques to determine the compound’s nonlinear refractive index and the nonlinear absorption coefficient .
  • Synthesis of Anticonvulsant Compounds

    • Summary: 6-Methyl-2-pyridinecarboxaldehyde was used in the synthesis of 1-(10-cyano- and -10-bromo-5H-dibenzo[a,d]cyclohepten-5-yl)-4-[(arylmethylene)amino]piperazines, compounds that exhibit anticonvulsant properties .
    • Method: The specific method of synthesis is not detailed in the source .
    • Results: The synthesized compounds exhibited anticonvulsant properties .
  • Pharmacological Applications

    • Summary: The compound can be used to enhance the solubility of more hydrophobic compounds for pharmacological applications .
    • Method: The specific method of application is not detailed in the source .
    • Results: The results or outcomes of this application are not specified in the source .
  • Synthesis of Hexan-1-one

    • Summary: 6-Methylpyridine-2-carboxaldehyde, a related compound, is used to produce 1-(6-methyl-pyridin-2-yl)-hexan-1-one with pent-1-ene at a temperature of 100°C .
    • Method: This reaction will need reagent 2-amino-3-picoline and catalysts (Ph3P)3RhCl, Cp2ZrCl2 .
    • Results: The results or outcomes of this application are not specified in the source .
  • Schiff-base Complexes

    • Summary: Schiff-base complexes have been comprehensively studied in coordination chemistry mainly due to their ease of synthesis, excellent structural diversities, and enormous potential towards various applications including bio-activity .
    • Method: The specific method of application is not detailed in the source .
    • Results: The results or outcomes of this application are not specified in the source .

Future Directions

Future studies could focus on the synthesis, characterization, and biological activity of “(6-Methyl-pyridin-2-yl)-thiourea” and its derivatives. For instance, a study suggested that future research could investigate the in vivo availability, host cytotoxicity, and protective efficacy of related compounds .

properties

IUPAC Name

(6-methylpyridin-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c1-5-3-2-4-6(9-5)10-7(8)11/h2-4H,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWSYNYKTYXRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350685
Record name (6-Methyl-pyridin-2-yl)-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methyl-pyridin-2-yl)-thiourea

CAS RN

49600-34-2
Record name 49600-34-2
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Record name (6-Methyl-pyridin-2-yl)-thiourea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-methylpyridin-2-yl)thiourea
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Synthesis routes and methods

Procedure details

6-Methyl-pyridin-2-ylamine (1.0 g, 9.2 mmol) is dissolved in ethanol (10 ml) and benzoylisothiocyanate (1.24 ml, 9.2 mmol) is added dropwise. The mixture is heated to 40° C. with stirring for 10 minutes then allowed to cool to room temperature. The solvent is removed in vacuo and the resulting solid dissolved in 1M sodium hydroxide (15 ml) and heated under reflux for 2 hour. The resultant suspension is filtered and the solid washed copiously with water and then with cold ethanol. The solid is dried in vacuo to yield the title compound. Mass Spec (APCI+) 168.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PR Chetana, BS Srinatha, MN Somashekar… - Journal of Molecular …, 2016 - Elsevier
copper(I) complexes [Cu(4MTU) 2 Cl] (2), [Cu(4MTU) (B)Cl] (3), [Cu(6MTU) 2 Cl] (5) and [Cu(6MTU) (B)Cl] (6) where 4MTU = 1-Benzyl-3-(4-methyl-pyridin-2-yl)-thiourea (1) and 6MTU = …
Number of citations: 54 www.sciencedirect.com
V Mishra, JM Thomas, S Chinnappan… - Journal of Organometallic …, 2019 - Elsevier
N-Aryl-N′,N″-di(pyridin-2-yl)- and N-aryl-N′,N″-bis(6-methylpyridin-2-yl)guanidines (1–4 and 5–7) were isolated in 75%–81% yields. Reactions of Pd(OAc) 2 with guanidines 2–7 …
Number of citations: 4 www.sciencedirect.com
SP Hong, KG Liu, G Ma, M Sabio… - Journal of medicinal …, 2011 - ACS Publications
There is an increasing amount of evidence to support that activation of the metabotropic glutamate receptor 4 (mGlu4 receptor), either with an orthosteric agonist or a positive allosteric …
Number of citations: 49 pubs.acs.org
SK Nandanwar, HJ Kim - ChemistrySelect, 2019 - Wiley Online Library
Deaths caused by cancer and bacterial infection necessitate the development of new and potential compounds with desired properties that could circumvent the problem of chemo …

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